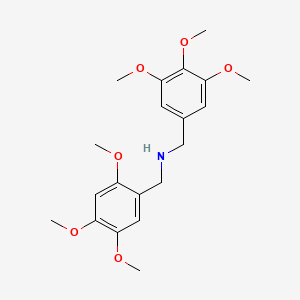
N-2-naphthyl-2,2-diphenylacetamide
Übersicht
Beschreibung
N-2-naphthyl-2,2-diphenylacetamide (NDA) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the diphenylacetamide family, which is known for its diverse range of biological activities. NDA has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-2-naphthyl-2,2-diphenylacetamide is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, this compound has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-2-naphthyl-2,2-diphenylacetamide in lab experiments is its diverse range of biological activities. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-2-naphthyl-2,2-diphenylacetamide. One area of research could be the development of this compound-based therapies for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research could be the development of this compound-based therapies for the treatment of cancer. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to determine its potential toxicity.
Wissenschaftliche Forschungsanwendungen
N-2-naphthyl-2,2-diphenylacetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-naphthalen-2-yl-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO/c26-24(25-22-16-15-18-9-7-8-14-21(18)17-22)23(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-17,23H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHFEZRXIIPLME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322742 | |
| Record name | N-Naphthalen-2-yl-2,2-diphenyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7505-88-6 | |
| Record name | NSC401957 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Naphthalen-2-yl-2,2-diphenyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3-bromobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3866269.png)
![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B3866277.png)
![4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B3866288.png)

![N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3866295.png)
![N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3866305.png)
![5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3866312.png)
![4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}-2-(2-thienyl)-1,3-thiazole](/img/structure/B3866319.png)
![2-chlorobenzaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3866322.png)




![6-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]-9H-purine](/img/structure/B3866339.png)